Benzene;helium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

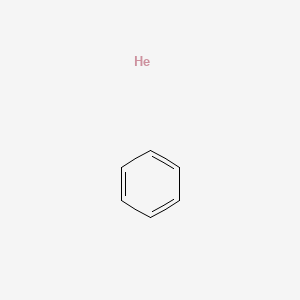

Benzene;helium is a molecular complex formed by the interaction between benzene (C₆H₆) and helium (He). Benzene is a well-known aromatic hydrocarbon with a planar hexagonal ring structure, while helium is a noble gas with unique properties such as low boiling point and inertness. The combination of these two compounds results in a weakly bound complex that exhibits interesting structural and vibrational dynamics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of benzene;helium complexes typically involves the interaction of benzene vapor with helium gas under controlled conditions. One common method is to cool a mixture of benzene and helium to cryogenic temperatures, allowing the helium atoms to become trapped in the benzene matrix. This process can be facilitated by using techniques such as supersonic jet expansion or matrix isolation.

Industrial Production Methods

Industrial production of this compound complexes is not common due to the specialized conditions required for their formation. the study of these complexes is often conducted in research laboratories using advanced spectroscopic techniques to analyze their properties.

Analyse Des Réactions Chimiques

Types of Reactions

Benzene;helium complexes primarily undergo physical interactions rather than chemical reactions due to the inert nature of helium. benzene itself can participate in various chemical reactions, including:

Electrophilic Substitution: Benzene reacts with electrophiles in the presence of catalysts to form substituted benzene derivatives.

Halogenation: Benzene reacts with halogens (e.g., chlorine, bromine) in the presence of a catalyst such as aluminum chloride to form halogenated benzene.

Nitration: Benzene reacts with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Friedel-Crafts Alkylation and Acylation: Benzene reacts with alkyl or acyl halides in the presence of a catalyst to form alkylated or acylated benzene derivatives.

Common Reagents and Conditions

Halogenation: Halogens (Cl₂, Br₂) and catalysts (AlCl₃, FeBr₃)

Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Friedel-Crafts Reactions: Alkyl or acyl halides and catalysts (AlCl₃)

Major Products Formed

Halogenation: Halogenated benzene (e.g., chlorobenzene, bromobenzene)

Nitration: Nitrobenzene

Friedel-Crafts Reactions: Alkylbenzene or acylbenzene derivatives

Applications De Recherche Scientifique

Benzene;helium complexes have several scientific research applications, including:

Spectroscopy: Used to study the vibrational and rotational dynamics of weakly bound complexes.

Cryogenics: Helium’s low boiling point makes it useful in cooling systems for experiments involving benzene.

Quantum Chemistry: Provides insights into the interactions between aromatic molecules and noble gases.

Material Science: Helps in understanding the behavior of aromatic compounds in different environments.

Mécanisme D'action

The mechanism of action of benzene;helium complexes involves weak van der Waals forces between the benzene molecule and helium atoms. These interactions result in the formation of a stable complex with unique vibrational and rotational properties. The delocalized π-electron system of benzene plays a crucial role in stabilizing the complex, while helium’s inert nature prevents any significant chemical reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzene;neon: Similar weakly bound complex with neon instead of helium.

Benzene;argon: Another noble gas complex with argon, exhibiting stronger interactions due to the larger atomic size of argon.

Phenol;helium: A complex formed between phenol (a benzene derivative) and helium.

Uniqueness

Benzene;helium complexes are unique due to the extremely weak binding energy and the significant influence of helium’s inertness on the complex’s properties. The low boiling point of helium also allows for the study of these complexes at cryogenic temperatures, providing valuable insights into their behavior under extreme conditions.

Propriétés

Numéro CAS |

177191-77-4 |

|---|---|

Formule moléculaire |

C6H6He |

Poids moléculaire |

82.11 g/mol |

Nom IUPAC |

benzene;helium |

InChI |

InChI=1S/C6H6.He/c1-2-4-6-5-3-1;/h1-6H; |

Clé InChI |

KFMZLPAXRJIAJO-UHFFFAOYSA-N |

SMILES canonique |

[He].C1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)

![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)

![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)